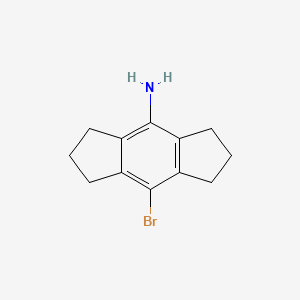
2-amino-4-(pentafluoroethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound was first synthesized in the early 1970s by Shibata et al.
Preparation Methods
The synthesis of 2-amino-4-(pentafluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the desired phenol compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-4-(pentafluoroethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino or hydroxyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(pentafluoroethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(pentafluoroethyl)phenol involves its interaction with specific molecular targets and pathways. For example, as a phenolic compound, it may exhibit antioxidant properties by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
2-amino-4-(pentafluoroethyl)phenol can be compared with other similar compounds, such as:
2-amino-4-(trifluoromethyl)phenol: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-amino-4-(difluoromethyl)phenol: This compound has a difluoromethyl group, making it less fluorinated compared to this compound.
The uniqueness of this compound lies in its pentafluoroethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
1192021-20-7 |
|---|---|
Molecular Formula |
C8H6F5NO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



